molecular formula C14H13ClF3N B13488074 1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride

1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B13488074
M. Wt: 287.71 g/mol
InChI Key: XLAKIVXDOPLDSD-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoroethanamine moiety, and a hydrochloride salt. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a biphenyl group, trifluoroethanamine moiety, and hydrochloride salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.

  • Chemical Name : this compound
  • CAS Number : 2680531-19-3
  • Molecular Formula : C14H13ClF3N
  • Molecular Weight : 287.71 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and infectious diseases. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown efficacy against several cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cells. It induces apoptosis through the modulation of apoptotic pathways and inhibition of cell proliferation .
    • A study indicated that it significantly reduces cell viability in colorectal adenocarcinoma (HT-29) cells by inducing oxidative stress .
  • Case Studies :
    • In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell type .

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, it showed high potency against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
    • The minimal inhibitory concentration (MIC) values were found to be less than 10 µM for several resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerA549, MDA-MB-231, HT-29Induces apoptosis; reduces viability
AntimicrobialMRSA, Acinetobacter baumanniiBroad-spectrum activity; MIC < 10 µM

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Oxidative Stress : It generates reactive oxygen species (ROS), contributing to cellular damage in tumor cells but sparing normal cells at lower concentrations.

Properties

Molecular Formula

C14H13ClF3N

Molecular Weight

287.71 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H

InChI Key

XLAKIVXDOPLDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl

Origin of Product

United States

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